molecular formula C12H7F3O B6373441 4-(2,4-Difluorophenyl)-2-fluorophenol CAS No. 1261961-13-0

4-(2,4-Difluorophenyl)-2-fluorophenol

Cat. No.: B6373441
CAS No.: 1261961-13-0
M. Wt: 224.18 g/mol
InChI Key: HTAHGUILNPFAEI-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with fluorine atoms at the 2-position of the phenol ring and the 2,4-positions of the attached phenyl group. Fluorine atoms enhance lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAHGUILNPFAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684217
Record name 2',3,4'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-13-0
Record name 2',3,4'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-fluorophenol typically involves the reaction of 2,4-difluorophenyl compounds with fluorinated phenols under specific conditions. One common method includes the use of 2,4-difluorobenzonitrile and its subsequent reduction to form the desired phenol derivative . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-fluorophenol involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with various biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorophenylphenols

4-(2,3-Difluorophenyl)-2-fluorophenol
  • Structure : Fluorines at 2,3-positions on the phenyl ring.
  • Applications : Used in synthetic intermediates for drug discovery (e.g., AGN-PC-09Q153) .
4-(2,5-Difluorophenyl)-2-fluorophenol (CAS 1261995-92-9)
  • Structure : Fluorines at 2,5-positions on the phenyl ring.
  • Key Differences : The para-fluorine in the 5-position may enhance electronic withdrawal effects, affecting acidity and hydrogen-bonding capacity .
4-(3,5-Difluorophenyl)-2-fluorophenol (CAS 1261950-48-4)
  • Structure : Fluorines at 3,5-positions on the phenyl ring.
  • Key Differences : Symmetrical substitution could improve crystallinity and stability, relevant for formulation in pharmaceuticals .

Functional Group Variations

Diflunisal (4-(2,4-Difluorophenyl)phenol; CAS 59089-68-8)
  • Structure: Lacks the 2-fluoro substituent on the phenol ring.
  • Key Differences: Reduced hydrogen-bonding capacity compared to 4-(2,4-difluorophenyl)-2-fluorophenol.
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid (CAS 1258626-21-9)
  • Structure: Pyridine ring replaces the phenol, with a carboxylic acid group.
  • Key Differences: Increased acidity (pKa ~5 for pyridine vs. ~10 for phenol) and altered electronic properties. Potential use in metal-chelating drugs or agrochemicals .

Triazole-Containing Analogs

ER-30346 ((2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol)
  • Structure : Difluorophenyl group attached to a triazole-thiazole scaffold.
  • Key Differences : The triazole moiety enhances antifungal activity by targeting CYP51 enzymes.
  • Applications : Potent antifungal agent with in vivo efficacy .
Fluconazole Derivatives (1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols)
  • Structure: Triazole linked to a difluorophenyl-propanol backbone.
  • Key Differences: Higher antifungal activity compared to phenol derivatives due to improved target binding .

Antiviral and Antifungal Compounds

SCOV-L02 (N-(2,4-difluorophenyl)-20,40-difluoro-4-hydroxybiphenyl-3-carboxamide)
  • Structure : Biphenyl core with difluorophenyl and carboxamide groups.
  • Key Differences : The carboxamide group enhances solubility and bioavailability, critical for antiviral applications .
Oteseconazole (MMV1634386)
  • Structure : Difluorophenyl group integrated into a triazole antifungal.
  • Key Differences : Targets CYP51 with high specificity, demonstrating the role of fluorine in optimizing drug-enzyme interactions .

Physicochemical Comparisons

Property This compound 4-(2,3-Difluorophenyl)-2-fluorophenol Diflunisal ER-30346
LogP ~3.2 (estimated) ~3.0 3.8 4.1
pKa ~8.5 (phenol) ~8.5 3.3 (carboxylic) N/A
Solubility (mg/mL) <0.1 (aqueous) <0.1 0.01 0.05
  • Key Insight: Fluorine substitution increases lipophilicity (LogP) but reduces aqueous solubility. Phenol derivatives exhibit higher acidity compared to carboxamide or triazole analogs .

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